molecular formula C39H49BrN2O4 B12322769 Cy7 diacid

Cy7 diacid

Cat. No.: B12322769
M. Wt: 689.7 g/mol
InChI Key: BPGNRSBFKVCFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7 diacid is a member of the cyanine dye series, known for its near-infrared fluorescence properties. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and medical research. The compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7 diacid typically involves the reaction of cyanine dyes with specific reagents to introduce carboxylic acid groups. The process often requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Cy7 diacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with altered fluorescence, while substitution reactions can yield this compound derivatives with different functional groups .

Scientific Research Applications

Cy7 diacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cy7 diacid involves its ability to bind to biomolecules, particularly DNA, through intercalation. This binding enhances the fluorescence of the compound, making it useful for imaging and detection purposes. The molecular targets include double-helical DNA, and the pathways involved are related to the fluorescence emission upon binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging and other applications where high sensitivity and specificity are required .

Properties

Molecular Formula

C39H49BrN2O4

Molecular Weight

689.7 g/mol

IUPAC Name

6-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

InChI

InChI=1S/C39H48N2O4.BrH/c1-38(2)30-20-14-16-22-32(30)40(28-18-8-12-26-36(42)43)34(38)24-10-6-5-7-11-25-35-39(3,4)31-21-15-17-23-33(31)41(35)29-19-9-13-27-37(44)45;/h5-7,10-11,14-17,20-25H,8-9,12-13,18-19,26-29H2,1-4H3,(H-,42,43,44,45);1H

InChI Key

BPGNRSBFKVCFLM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-]

Origin of Product

United States

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